N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide
Overview
Description
N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide is a chemical compound with the molecular formula C6H14N4. It is known for its unique structure, which includes two dimethylamino groups attached to a methylene bridge, connected to a hydrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with formaldehyde to form a dimethylaminomethylene intermediate, which is then reacted with hydrazine to yield the final product. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions and minimize the formation of by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the dimethylamino groups and the hydrazine core, which can participate in different chemical transformations .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other electrophiles, facilitated by catalysts or specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the replacement of one or more functional groups with new substituents .
Scientific Research Applications
N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism by which N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide exerts its effects involves interactions with various molecular targets and pathways. The dimethylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The hydrazine core can also engage in redox reactions, contributing to its overall mechanism of action .
Comparison with Similar Compounds
- N,N’-Bis(dimethylaminomethylene)hydrazine dihydrochloride
- N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide
- N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide
Uniqueness: N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of two dimethylamino groups and the hydrazine core allows for a wide range of chemical reactions and applications, setting it apart from similar compounds .
Properties
IUPAC Name |
N'-[(E)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4/c1-9(2)5-7-8-6-10(3)4/h5-6H,1-4H3/b7-5+,8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTAYKXVFZPRAF-KQQUZDAGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NN=CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=N/N=C/N(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16114-05-9 | |
Record name | N,N'-Bis(dimethylaminomethylene)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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